molecular formula C34H30N2O5S B388733 ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388733
M. Wt: 578.7g/mol
InChI Key: SXPHHEODQJCKSS-USHMODERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, thiazole, and pyrimidine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL (2Z)-2-[(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines and naphthalene derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C34H30N2O5S

Molecular Weight

578.7g/mol

IUPAC Name

ethyl (2Z)-2-[(2-ethoxynaphthalen-1-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C34H30N2O5S/c1-5-40-26-17-15-21-11-7-9-13-23(21)25(26)19-28-32(37)36-31(29(33(38)41-6-2)20(3)35-34(36)42-28)30-24-14-10-8-12-22(24)16-18-27(30)39-4/h7-19,31H,5-6H2,1-4H3/b28-19-

InChI Key

SXPHHEODQJCKSS-USHMODERSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=C(C=CC6=CC=CC=C65)OC

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=C(C=CC6=CC=CC=C65)OC

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=C(C=CC6=CC=CC=C65)OC

Origin of Product

United States

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